beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-[(15Z)-tetracosenoyl]sphingosine
Description
beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-[(15Z)-tetracosenoyl]sphingosine is a lactosylceramide (LacCer) derivative, a subclass of glycosphingolipids. Its structure comprises:
- A disaccharide headgroup: β-D-galactose linked to β-D-glucose via a β(1→4) glycosidic bond.
- A ceramide backbone: Sphingosine (d18:1, 18 carbons with one double bond) amide-linked to a (15Z)-tetracosenoyl acyl chain (C24:1(15Z), 24 carbons with a cis double bond at position 15) .
This compound is implicated in cellular processes such as membrane structure modulation, lipid raft formation, and signaling pathways. Its unique acyl chain confers distinct biophysical properties compared to other LacCer variants .
Properties
IUPAC Name |
(Z)-N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracos-15-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H101NO13/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-46(59)55-42(43(58)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)41-65-53-51(64)49(62)52(45(40-57)67-53)68-54-50(63)48(61)47(60)44(39-56)66-54/h17-18,35,37,42-45,47-54,56-58,60-64H,3-16,19-34,36,38-41H2,1-2H3,(H,55,59)/b18-17-,37-35+/t42-,43+,44+,45+,47-,48-,49+,50+,51+,52+,53+,54-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOKWBRPIBQYJJ-WZBOJYASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H101NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
972.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LacCer(d18:1/24:1(15Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
| Record name | LacCer(d18:1/24:1(15Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
483370-78-1 | |
| Record name | LacCer(d18:1/24:1(15Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme known as monogalactosyldiacylglycerol synthase . This enzyme plays a crucial role in the biosynthesis of monogalactosyldiacylglycerol (MGDG), a major component of the chloroplast membrane in plants.
Mode of Action
The compound interacts with its target, the monogalactosyldiacylglycerol synthase, by serving as a substrate for the enzyme. The enzyme adds a galactosyl group to the diacylglycerol part of the compound. This reaction results in the formation of 1,2-diacyl-3-O-(beta-D-galactosyl)-sn-glycerol.
Biochemical Pathways
The compound is involved in the glycerolipid metabolism pathway . The addition of a galactosyl group to the diacylglycerol part of the compound by the monogalactosyldiacylglycerol synthase is a key step in this pathway. This reaction leads to the production of monogalactosyldiacylglycerol (MGDG), which is a crucial component of the chloroplast membrane in plants.
Biological Activity
The compound beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-[(15Z)-tetracosenoyl]sphingosine is a complex glycosphingolipid that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various cell types, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a sphingosine backbone, a long-chain fatty acid (tetracosenoyl), and glycosidic linkages involving galactose and glucose. The molecular formula is with a molecular weight of approximately 805.2 g/mol.
Structural Representation
-
Cell Signaling :
- Glycosphingolipids like this compound are known to participate in cell signaling pathways. They can modulate the activity of various receptors and influence cellular responses to external stimuli.
-
Immune Modulation :
- Studies have indicated that derivatives of sphingosine can affect the activity of immune cells, such as natural killer (NK) cells. For instance, D-galactosyl-beta1-1' sphingosine has been shown to inhibit cytotoxicity and interferon-gamma secretion from NK cells, suggesting a role in immune regulation .
-
Apoptosis Induction :
- Certain sphingolipids have been implicated in the induction of apoptosis in various cell types. The specific compound under discussion may similarly influence apoptotic pathways, although detailed studies are required to elucidate these effects.
Biological Effects on Different Cell Types
| Cell Type | Effect | Reference |
|---|---|---|
| Natural Killer Cells | Inhibition of cytotoxicity and IFN-gamma secretion | |
| Cancer Cells | Potential induction of apoptosis | |
| Immune Cells | Modulation of immune response |
Study 1: Immune Response Modulation
A study published in PubMed explored the effects of D-galactosyl-beta1-1' sphingosine on human NK cells. The researchers found that this compound significantly inhibited the cytotoxic activity and cytokine production of NK cells, indicating its potential role as an immunomodulator .
Study 2: Sphingolipid Metabolism
Research into sphingolipid metabolism has highlighted the importance of glycosphingolipids in cellular functions. The specific interactions between beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-[(15Z)-tetracosenoyl]sphingosine and cellular receptors are critical for understanding its biological activity .
Study 3: Apoptosis in Cancer Therapy
Investigations into the use of sphingolipids as therapeutic agents have revealed their potential in cancer treatment. The ability of this compound to induce apoptosis in cancer cells could be harnessed for therapeutic purposes, although further research is necessary to confirm these findings .
Comparison with Similar Compounds
Table 1: Structural and Functional Differences Among LacCer Variants
Key Comparison Points:
Acyl Chain Length :
- C24:1(15Z) : Longer unsaturated chains increase membrane fluidity and curvature, facilitating interactions with proteins in dynamic signaling complexes .
- C14:0/C16:0 : Shorter saturated chains enhance lipid packing, stabilizing rigid membrane microdomains (e.g., rafts) .
Unsaturation :
- The (15Z) double bond in C24:1 introduces a kink, reducing van der Waals interactions and promoting fluidity compared to saturated analogs like C16:0 .
Biological Roles :
- C24:1(15Z) : Likely involved in specialized signaling due to its prevalence in neuronal and immune tissues, where membrane flexibility is critical .
- C16:0 : Ubiquitous in cellular membranes; linked to pro-apoptotic pathways when accumulated .
Physical State :
- All LacCer variants are solids at room temperature, but solubility in aqueous environments varies with acyl chain hydrophobicity. Longer chains (e.g., C24:1) require detergent assistance for solubilization in vitro .
Preparation Methods
Chemical Synthesis
Stepwise Glycosylation : The disaccharide moiety beta-D-galactosyl-(1->4)-beta-D-glucosyl is synthesized by selective glycosylation of protected monosaccharide units. This involves:
- Protection of hydroxyl groups on glucose and galactose to control regioselectivity.
- Activation of the donor sugar (usually galactose) with a suitable leaving group (e.g., trichloroacetimidate, thioglycoside).
- Coupling to the acceptor sugar (glucose) under controlled conditions to form the beta-(1->4) linkage.
Attachment to Sphingosine Backbone : The prepared disaccharide is then linked to the sphingosine base via a beta-(1<->1) glycosidic bond. This step requires:
- Protection of sphingosine hydroxyl groups.
- Activation of the anomeric carbon of the sugar.
- Coupling under mild acidic or enzymatic conditions to avoid decomposition.
N-Acylation : The sphingosine amine group is acylated with (15Z)-tetracosenoyl chloride or an activated ester derivative to form the amide bond. This step is typically performed under:
- Anhydrous conditions.
- Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Controlled temperature to maintain stereochemistry and prevent side reactions.
Deprotection and Purification : After assembly, protecting groups are removed under specific conditions (acidic or basic hydrolysis), and the final product is purified using chromatographic techniques such as HPLC or preparative TLC.
Enzymatic and Semi-Synthetic Methods
Enzymatic Glycosylation : Glycosyltransferases specific for beta-galactosyl and beta-glucosyl linkages can be employed to catalyze the formation of the disaccharide moiety on sphingosine substrates. This method offers:
- High regio- and stereoselectivity.
- Mild reaction conditions.
- Reduced need for protecting groups.
Semi-Synthesis from Natural Precursors : Isolation of simpler glycosphingolipids (e.g., glucosylceramide or galactosylceramide) from biological sources followed by chemical modification:
- Acyl chain modification via enzymatic or chemical methods to introduce the (15Z)-tetracosenoyl group.
- Glycosylation steps to extend sugar chains if necessary.
Experimental Data and Research Findings
Research indicates that the enzymatic approach is favored for its specificity and yield in preparing complex glycosphingolipids such as beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-[(15Z)-tetracosenoyl]sphingosine, especially when precise stereochemistry is critical.
Chemical synthesis remains indispensable for producing analogs and for detailed structure-activity relationship studies, despite being labor-intensive and requiring multiple protection/deprotection steps.
Challenges and Considerations
The long-chain (15Z)-tetracosenoyl fatty acid introduces hydrophobicity and conformational complexity, complicating solubility and reaction conditions.
Maintaining stereochemical integrity during glycosylation and acylation is critical, requiring precise control of reaction parameters.
Purification of the final product demands advanced chromatographic techniques due to the compound's amphiphilic nature.
Q & A
Q. How can the structural identity of beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-[(15Z)-tetracosenoyl]sphingosine be confirmed experimentally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign stereochemistry and linkage positions using 2D NMR (e.g., - HSQC, COSY) to resolve anomeric protons (e.g., β-D-galactosyl (δ 4.2–4.5 ppm)) and acyl chain geometry (15Z configuration) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular weight (e.g., exact mass: ~810.238 Da for CHNO) and acyl chain composition. Fragmentation patterns (MS/MS) validate glycosidic bonds .
- Comparative Analysis: Cross-reference with databases like LMSD (Lipid Maps Structure Database) for hexosylceramide (HexCer) analogs (e.g., LMSP0501AA22) .
Q. What synthetic strategies are used to prepare this glycosphingolipid?
Methodological Answer:
- Stepwise Glycosylation: Assemble the disaccharide (β-D-galactosyl-(1→4)-β-D-glucose) using protected glycosyl donors (e.g., 2,3,4,6-tetra-O-benzyl-β-D-galactopyranosyl phenyl sulfoxide) and acceptors, followed by deprotection .
- Ceramide Coupling: Attach the (15Z)-tetracosenoyl chain to sphingosine via N-acylation under anhydrous conditions. Validate purity via reverse-phase HPLC .
Q. How is this compound quantified in biological samples?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Use multiple reaction monitoring (MRM) with internal standards (e.g., deuterated analogs) for sensitivity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve lipid classes .
- Thin-Layer Chromatography (TLC): Compare migration patterns against standards (R ~0.3–0.4 in chloroform:methanol:water, 65:25:4) .
Q. What is its role in sphingolipid metabolism?
Methodological Answer:
- Pathway Context: Acts as a precursor for globo-series glycosphingolipids (e.g., Gb3Cer) via galactosylation by A4GALT enzyme (EC 2.4.1.244). Track metabolic flux using -labeled UDP-galactose in vitro assays .
- Catabolism: Hydrolyzed by lysosomal β-galactosidases; monitor degradation products (e.g., glucosylceramide) via enzymatic profiling .
Advanced Research Questions
Q. How can its interaction with CD1d antigen-presenting molecules be analyzed?
Methodological Answer:
Q. What enzymes modify its structure in disease contexts (e.g., cancer)?
Methodological Answer:
Q. How does its acyl chain geometry (15Z) influence membrane dynamics?
Methodological Answer:
Q. How can contradictory data on its immunomodulatory effects be resolved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
